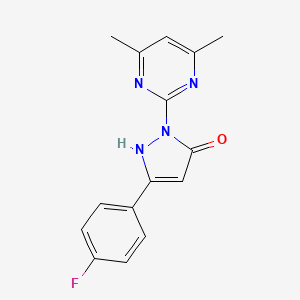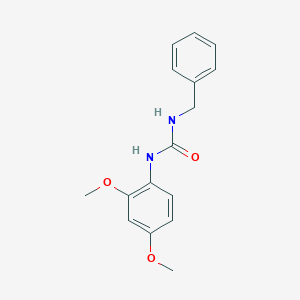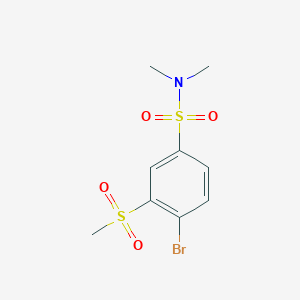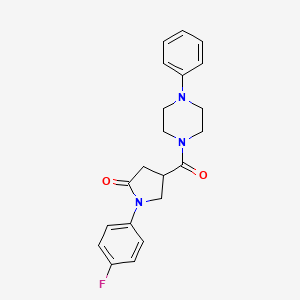![molecular formula C19H22N6O B5377035 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5377035.png)
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring
Métodos De Preparación
The synthesis of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the phenyl group:
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a suitable dihalide.
Attachment of the pyrimidine ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the pyrazole and piperazine intermediates through an appropriate linker, such as an ethanone group.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.
Análisis De Reacciones Químicas
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biology: It is used in biological research to study its effects on cellular processes, enzyme activity, and receptor binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]methanone: This compound has a similar structure but with a methanone linker instead of an ethanone linker.
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]propanone: This compound features a propanone linker, which may result in different chemical and biological properties.
Propiedades
IUPAC Name |
1-(3-phenyl-3,4-dihydropyrazol-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-18(25-17(7-10-22-25)16-5-2-1-3-6-16)15-23-11-13-24(14-12-23)19-20-8-4-9-21-19/h1-6,8-10,17H,7,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOQZXQKPRAPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B5376954.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B5376973.png)
![1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B5376974.png)
![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-indanecarboxamide](/img/structure/B5376982.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5376985.png)



![methyl 1-{[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5377014.png)
![4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carbonitrile](/img/structure/B5377027.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)

![(E)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)octadec-9-enamide](/img/structure/B5377053.png)
